4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Catalog No.
S12632188
CAS No.
M.F
C18H19N5O
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Product Name

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

IUPAC Name

4-butyl-N-[2-(tetrazol-1-yl)phenyl]benzamide

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H19N5O/c1-2-3-6-14-9-11-15(12-10-14)18(24)20-16-7-4-5-8-17(16)23-13-19-21-22-23/h4-5,7-13H,2-3,6H2,1H3,(H,20,24)

InChI Key

OBFANYDIMUJLSI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a butyl group, a benzamide backbone, and a tetrazole ring. The molecular formula of this compound is C18H19N5OC_{18}H_{19}N_{5}O, with a molecular weight of approximately 321.4g/mol321.4\,g/mol . The presence of the tetrazole moiety is particularly significant as it can mimic carboxylate groups, enhancing interactions with various biological targets and contributing to its potential bioactivity .

Involving 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically include:

  • Formation of the Tetrazole Ring: This can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst like zinc chloride.
  • Formation of Benzamide: The benzamide moiety can be synthesized through the reaction of substituted aniline with butyl-substituted benzoyl chloride in the presence of a base such as triethylamine .
  • Substitution Reactions: The compound can undergo various substitution reactions, leading to derivatives with new functional groups, which may enhance its biological activity .

Research indicates that 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. The tetrazole ring allows this compound to interact effectively with enzymes and receptors, potentially modulating their activity. This structural feature may enhance its therapeutic potential against various diseases .

The synthesis of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves several steps:

  • Synthesis of the Tetrazole Ring: Reacting an appropriate nitrile with sodium azide.
  • Methylation: Introducing any additional functional groups such as methoxy via methylating agents.
  • Formation of the Benzamide Moiety: Using a substituted aniline and butyl-substituted benzoyl chloride under controlled conditions .

These methods can vary based on desired purity and yield, often employing techniques like recrystallization or chromatography for purification.

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has diverse applications across multiple fields:

  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent against various diseases.
  • Material Science: Used in the development of new materials due to its unique chemical properties.
  • Biological Research: Explored for its antimicrobial and anticancer properties .

Studies on the interactions of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide reveal that its tetrazole moiety can act as a bioisostere for carboxylic acids. This allows it to bind effectively to enzymes and receptors that recognize carboxylates, potentially modulating their activity and leading to various biological effects . Such interactions are crucial for understanding its mechanism of action in biological systems.

Several compounds share structural similarities with 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide. Below are some notable examples:

Compound NameMolecular FormulaKey Features
4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamideC18H19N5OC_{18}H_{19}N_{5}OContains a tert-butyl group instead of a butyl group; similar tetrazole functionality.
4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamideC19H21N5O2C_{19}H_{21}N_{5}O_{2}Includes a methoxy group; enhances solubility and potential bioactivity.
4-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamideC17H18N4OC_{17}H_{18}N_{4}OLacks the butyl group; simpler structure may lead to different biological interactions.

The uniqueness of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide lies in its combination of functional groups that confer specific chemical reactivity and biological activity not found in simpler analogs. Its structural complexity enhances its potential applications in medicinal chemistry and material science .

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

321.15896025 g/mol

Monoisotopic Mass

321.15896025 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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